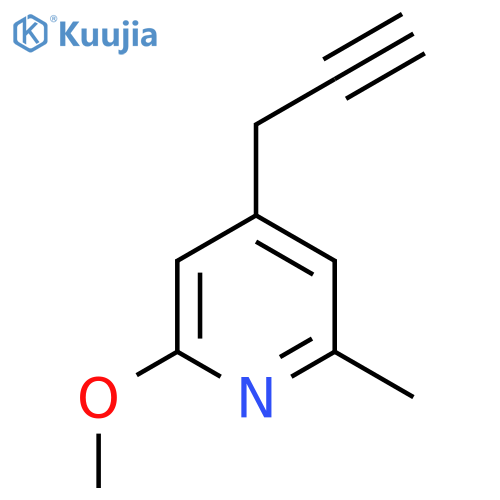Cas no 2229099-70-9 (2-methoxy-6-methyl-4-(prop-2-yn-1-yl)pyridine)

2-methoxy-6-methyl-4-(prop-2-yn-1-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-methoxy-6-methyl-4-(prop-2-yn-1-yl)pyridine
- EN300-1760466
- 2229099-70-9
-
- インチ: 1S/C10H11NO/c1-4-5-9-6-8(2)11-10(7-9)12-3/h1,6-7H,5H2,2-3H3
- InChIKey: XZUJVNBYUQYBJF-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC(CC#C)=CC(C)=N1
計算された属性
- せいみつぶんしりょう: 161.084063974g/mol
- どういたいしつりょう: 161.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 22.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-methoxy-6-methyl-4-(prop-2-yn-1-yl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1760466-0.25g |
2-methoxy-6-methyl-4-(prop-2-yn-1-yl)pyridine |
2229099-70-9 | 0.25g |
$1420.0 | 2023-09-20 | ||
| Enamine | EN300-1760466-10.0g |
2-methoxy-6-methyl-4-(prop-2-yn-1-yl)pyridine |
2229099-70-9 | 10g |
$6635.0 | 2023-06-03 | ||
| Enamine | EN300-1760466-5g |
2-methoxy-6-methyl-4-(prop-2-yn-1-yl)pyridine |
2229099-70-9 | 5g |
$4475.0 | 2023-09-20 | ||
| Enamine | EN300-1760466-0.1g |
2-methoxy-6-methyl-4-(prop-2-yn-1-yl)pyridine |
2229099-70-9 | 0.1g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1760466-0.5g |
2-methoxy-6-methyl-4-(prop-2-yn-1-yl)pyridine |
2229099-70-9 | 0.5g |
$1482.0 | 2023-09-20 | ||
| Enamine | EN300-1760466-1.0g |
2-methoxy-6-methyl-4-(prop-2-yn-1-yl)pyridine |
2229099-70-9 | 1g |
$1543.0 | 2023-06-03 | ||
| Enamine | EN300-1760466-5.0g |
2-methoxy-6-methyl-4-(prop-2-yn-1-yl)pyridine |
2229099-70-9 | 5g |
$4475.0 | 2023-06-03 | ||
| Enamine | EN300-1760466-2.5g |
2-methoxy-6-methyl-4-(prop-2-yn-1-yl)pyridine |
2229099-70-9 | 2.5g |
$3025.0 | 2023-09-20 | ||
| Enamine | EN300-1760466-0.05g |
2-methoxy-6-methyl-4-(prop-2-yn-1-yl)pyridine |
2229099-70-9 | 0.05g |
$1296.0 | 2023-09-20 | ||
| Enamine | EN300-1760466-1g |
2-methoxy-6-methyl-4-(prop-2-yn-1-yl)pyridine |
2229099-70-9 | 1g |
$1543.0 | 2023-09-20 |
2-methoxy-6-methyl-4-(prop-2-yn-1-yl)pyridine 関連文献
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
Related Articles
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
2-methoxy-6-methyl-4-(prop-2-yn-1-yl)pyridineに関する追加情報
Introduction to 2-Methoxy-6-Methyl-4-(Prop-2-yn-1-yl)pyridine (CAS No. 2229099-70-9)
2-Methoxy-6-methyl-4-(prop-2-yn-1-yl)pyridine, a compound with the CAS number 2229099-70-9, is a versatile organic molecule that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This introduction aims to provide a comprehensive overview of the compound, highlighting its structure, synthesis, and current research developments.
The molecular structure of 2-methoxy-6-methyl-4-(prop-2-yn-1-yl)pyridine is characterized by a pyridine ring substituted with a methoxy group at the 2-position, a methyl group at the 6-position, and a propargyl (prop-2-yn-1-yl) group at the 4-position. The presence of these functional groups imparts distinct chemical reactivity and physical properties to the molecule. The methoxy group enhances the molecule's solubility in polar solvents and can influence its electronic properties. The propargyl group, on the other hand, provides a reactive site for various chemical transformations, such as click chemistry reactions and polymerization processes.
The synthesis of 2-methoxy-6-methyl-4-(prop-2-yn-1-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-methoxy-6-methylpyridine with propargyl alcohol in the presence of a suitable base, such as potassium carbonate. This reaction typically proceeds via nucleophilic substitution at the chlorine atom, followed by dehydrohalogenation to form the propargyl ether. Another approach involves palladium-catalyzed cross-coupling reactions, which can provide high yields and excellent regioselectivity. These synthetic methods have been optimized to ensure high purity and yield, making them suitable for large-scale production.
In the realm of pharmaceutical research, 2-methoxy-6-methyl-4-(prop-2-yn-1-yl)pyridine has shown promise as a building block for the synthesis of bioactive compounds. Its unique structure allows it to serve as a scaffold for the development of novel drugs targeting various diseases. For instance, recent studies have explored its potential as an inhibitor of specific enzymes involved in cancer pathways. The propargyl group can be functionalized to introduce additional pharmacophores, enhancing the molecule's biological activity and selectivity.
Agricultural applications of 2-methoxy-6-methyl-4-(prop-2-yn-1-yl)pyridine are also being investigated. The compound's ability to undergo click chemistry reactions makes it an attractive candidate for the synthesis of agrochemicals with improved stability and efficacy. Researchers have reported that derivatives of this compound exhibit potent herbicidal and fungicidal properties, making them potential candidates for next-generation crop protection agents.
In materials science, 2-methoxy-6-methyl-4-(prop-2-yinl)pyridine has been utilized in the development of functional polymers and coatings. The propargyl group can be polymerized using various techniques, such as atom transfer radical polymerization (ATRP) and reversible addition–fragmentation chain transfer (RAFT) polymerization. These polymers exhibit unique mechanical and thermal properties, making them suitable for applications in electronics, adhesives, and coatings.
The environmental impact of 2-methoxy-6-methyl-4-(propylnl)pyridine is another area of active research. Studies have focused on understanding its biodegradability and potential ecological effects. Preliminary data suggest that the compound is relatively stable under environmental conditions but can be degraded by microbial action over time. Ongoing research aims to optimize its biodegradability while maintaining its useful properties.
In conclusion, 2-methoxy--methyl--(prop--yn-)pyridine (CAS No. 2229099--9) is a multifaceted compound with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure provides a platform for developing novel bioactive compounds, agrochemicals, and functional materials. As research continues to advance, it is likely that new applications and insights into its properties will emerge, further solidifying its importance in various scientific disciplines.
2229099-70-9 (2-methoxy-6-methyl-4-(prop-2-yn-1-yl)pyridine) 関連製品
- 1864063-73-9(2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride)
- 1565354-67-7(Carbamic acid, N-(3-bromo-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester)
- 552-45-4(1-(Chloromethyl)-2-methylbenzene)
- 2228779-37-9(4-bromo-1-(but-3-yn-2-yl)-2-methoxybenzene)
- 7301-42-0(Germane, dimethyldiphenyl-)
- 1804181-13-2(1-(3-Bromopropyl)-5-iodo-2-(trifluoromethylthio)benzene)
- 2172248-26-7(3-(N-benzyl-1-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylphenyl}formamido)propanoic acid)
- 2228142-62-7(3-{5-(trifluoromethyl)thiophen-2-ylmethyl}azetidin-3-ol)
- 1261530-10-2(5-Hydroxy-2-(4-(trifluoromethoxy)phenyl)pyrimidine)
- 2360154-92-1(Tert-butyl 4-(aminomethyl)-6,6,6-trifluorohexanoate)




